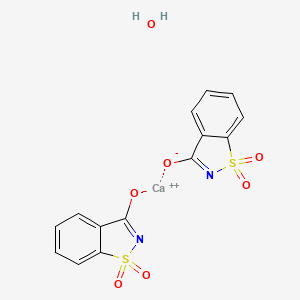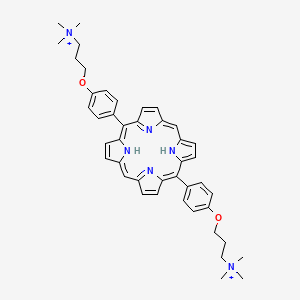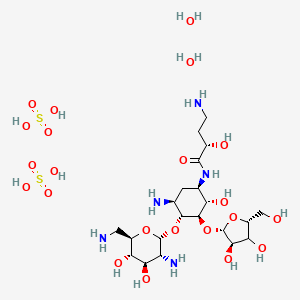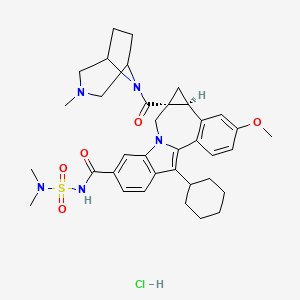
Beclabuvirhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beclabuvir hydrochloride is an antiviral drug primarily used for the treatment of hepatitis C virus (HCV) infection. It is known by its research name BMS-791325 and is a non-nucleoside inhibitor of the HCV NS5B RNA polymerase . This compound has been studied extensively in clinical trials and is often used in combination with other antiviral agents such as daclatasvir and asunaprevir .
Vorbereitungsmethoden
The synthesis of beclabuvir hydrochloride involves a series of complex chemical reactions. One of the key steps in its large-scale synthesis includes the rhodium-catalyzed asymmetric cyclopropanation of styrene, which yields a high enantiomeric excess . Another critical step is the construction of the seven-membered ring by an intramolecular Heck reaction . The compound is prepared in twelve linear steps with five isolations, resulting in an overall yield of 8% .
Analyse Chemischer Reaktionen
Beclabuvir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and peroxydisulfate, which can increase the reaction rate . The compound contains functional groups such as hydroxyl and carboxyl groups, which are more reactive than other functional groups like amino or thiol groups .
Wissenschaftliche Forschungsanwendungen
Beclabuvir hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in clinical trials for the treatment of chronic hepatitis C . The compound has shown high efficacy in combination with daclatasvir and asunaprevir, leading to its approval for use in patients infected with genotype 1 HCV . Additionally, beclabuvir hydrochloride is studied for its potential to inhibit other viral polymerases, making it a valuable tool in antiviral research .
Wirkmechanismus
Beclabuvir hydrochloride exerts its antiviral effects by inhibiting the HCV NS5B RNA polymerase . This enzyme is crucial for the replication of the hepatitis C virus. By binding to a lipophilic pocket in the thumb domain of NS5B, beclabuvir hydrochloride prevents the enzyme from adopting a transcriptionally active conformation . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected patients .
Vergleich Mit ähnlichen Verbindungen
Beclabuvir hydrochloride belongs to the class of indolecarboxamides and derivatives . Similar compounds include other NS5B inhibitors such as sofosbuvir and dasabuvir . Compared to these compounds, beclabuvir hydrochloride has a unique mechanism of action and a distinct chemical structure that contributes to its antiviral efficacy . The strategic design and optimization of beclabuvir hydrochloride have resulted in improved physiochemical profiles and reduced off-target liabilities .
Eigenschaften
Molekularformel |
C36H46ClN5O5S |
|---|---|
Molekulargewicht |
696.3 g/mol |
IUPAC-Name |
(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride |
InChI |
InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24?,25?,30-,36-;/m0./s1 |
InChI-Schlüssel |
IHXVACFNNPBRLK-VTFHPOPBSA-N |
Isomerische SMILES |
CN1CC2CCC(C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |
Kanonische SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


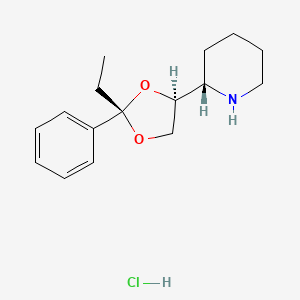
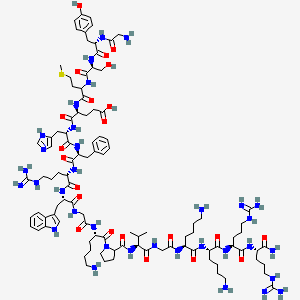
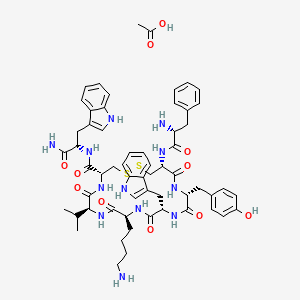
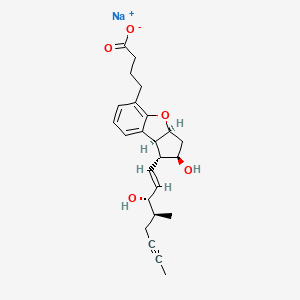
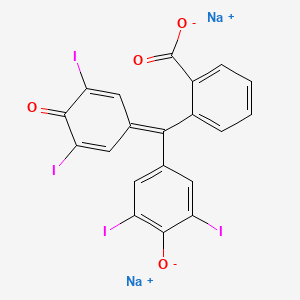
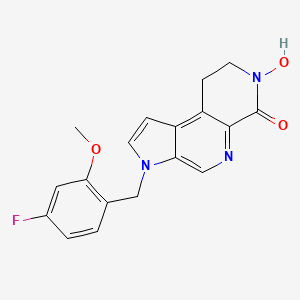
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
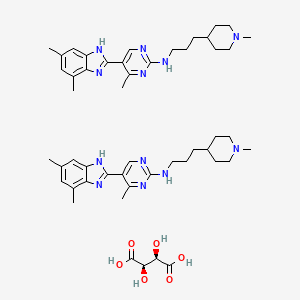
![2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide](/img/structure/B10859650.png)
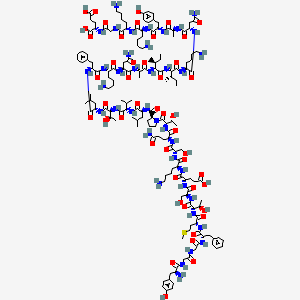
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)
